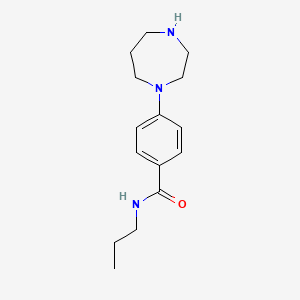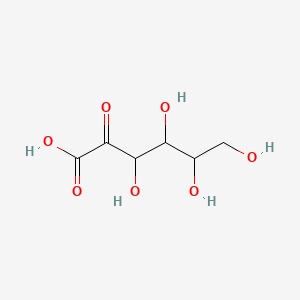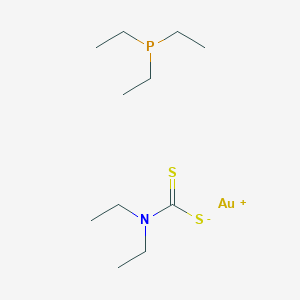
Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate is a thiophene derivative with the molecular formula C₁₂H₉ClO₃S₂ and a molecular weight of 300.8 g/mol . This compound is known for its unique structural features, which include a thiophene ring substituted with a chloro, hydroxy, and phenylthio group. It is primarily used in research and industrial applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate substituents. One common method includes the use of chlorobenzene as a solvent and catalysts such as [Rh(COD)Cl]₂ and bis(diphenylphosphino)ferrocene (DPPF) . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
科学的研究の応用
Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate has diverse applications in scientific research:
作用機序
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
類似化合物との比較
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in organic synthesis.
2,5-Dimethylthiophene: A thiophene derivative with applications in material science and organic electronics.
特性
分子式 |
C12H9ClO3S2 |
|---|---|
分子量 |
300.8 g/mol |
IUPAC名 |
methyl 4-chloro-3-hydroxy-5-phenylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3S2/c1-16-11(15)10-9(14)8(13)12(18-10)17-7-5-3-2-4-6-7/h2-6,14H,1H3 |
InChIキー |
KDGXGIXSGLMKKA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(S1)SC2=CC=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B12072480.png)





![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)






